Polytuftsin
Overview
Description
Polytuftsin is a synthetic polymer of the natural immunomodulator tuftsin . Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G (residues 289-292). It has an immunostimulatory effect . Polytuftsin (PT) is a 35-40 repeat unit of tuftsin (TKPR) .
Synthesis Analysis
Sequential poly (Arg-Thr-Lys-Pro) consisting mainly of the repeat of tuftsin Thr-Lys-Pro-Arg was synthesized by condensing the p-nitrophenyl ester of Arg (HCl)-Thr-Lys- (2-Cl-Z)-Pro in the presence of HOBt .Molecular Structure Analysis
The molecular structure of Polytuftsin is complex and diverse in terms of its size, shape, density, polymer type, surface properties, etc .Chemical Reactions Analysis
The chemical reactions involving Polytuftsin are complex and diverse. The impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .Physical And Chemical Properties Analysis
The physical and chemical properties of Polytuftsin are diverse and complex. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Malaria Vaccines
Polytuftsin has been explored in the development of malaria vaccines. A study by Pawan et al. (1994) demonstrated that polytuftsin, chemically linked to specific sequences of the ring-infected erythrocyte surface antigen protein of Plasmodium falciparum, elicited strong humoral and cellular immune responses in mice. This suggests that polytuftsin could be a valuable component in subunit malaria vaccines.
HIV Peptide Antigens
In the context of HIV, Gokulan et al. (1999) found that polytuftsin enhanced the immune response to synthetic HIV peptides. By linking polytuftsin to peptides derived from HIV proteins, the immune response in mice was significantly increased compared to peptide dimers alone.
Macrophage Activation and Anti-Tumor Activity
A study by Miao et al. (2009) reported on the secretion and biological activity of polytuftsin as a macrophage activator. Their research indicated that polytuftsin could activate macrophages to secrete cytokines and enhance their capacity to kill tumor cells, suggesting potential applications in cancer therapy.
Slow Release of Tuftsin
Research by Surkis et al. (1990) indicated that polytuftsin could act as a precursor for the slow release of tuftsin, a peptide known to stimulate phagocytosis. Their findings showed that polytuftsin was effective in decreasing lung metastasis in treated mice and had a prolonged survival effect compared to tuftsin.
Mechanism in Immune Enhancement
Dhawan et al. (1995) studied the mechanism of immune enhancement by polytuftsin. Their findings suggested that polytuftsin, when conjugated with specific antigens, could enhance major histocompatibility complex class II molecules on antigen-presenting cells, thus improving immune functions.
Use with Hepatitis B Antigen Peptides
A study by Trudelle et al. (2009) showed that polytuftsin could be used effectively as a carrier with peptides from the hepatitis B surface antigen. This significantly improved the antibody response in mice.
Influence on B- and T-cell Responses
The influence of polytuftsin on B-cell and T-cell responses was investigated by Delmas et al. (1992). Their research suggested that the method of coupling B-epitope to the carrier, like polytuftsin, could significantly affect the immune response.
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESDGNYHXIOKRW-YXMSTPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336069 | |
Record name | Tuftsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-threonyl-l-LYSYL-l-prolyl-l-arginine | |
CAS RN |
9063-57-4, 112592-90-2 | |
Record name | Tuftsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polytuftsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tuftsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUFTSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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